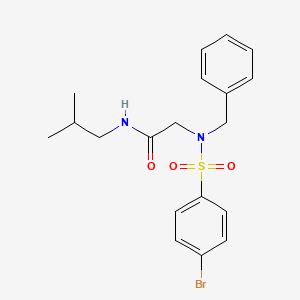

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)ACETAMIDE

Descripción

2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a benzyl-substituted bromobenzenesulfonamido group and a branched 2-methylpropyl (isobutyl) chain. The molecule integrates a sulfonamide pharmacophore, which is commonly associated with biological activity, and a brominated aromatic ring that may enhance binding affinity or metabolic stability.

Propiedades

IUPAC Name |

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O3S/c1-15(2)12-21-19(23)14-22(13-16-6-4-3-5-7-16)26(24,25)18-10-8-17(20)9-11-18/h3-11,15H,12-14H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUNKUTZOQKNOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)ACETAMIDE typically involves multiple steps:

Formation of the sulfonamide: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions.

Acylation: The resulting sulfonamide can then be acylated with 2-methylpropylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions could target the sulfonamide group.

Substitution: The bromine atom in the aromatic ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Products may include benzyl alcohol derivatives.

Reduction: Reduced sulfonamide derivatives.

Substitution: Substituted aromatic compounds with various functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(2-METHYLPROPYL)ACETAMIDE could have several applications:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme inhibition or protein interactions.

Medicine: Possible development as an antimicrobial or anticancer agent.

Industry: Use in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. For example:

Antimicrobial Activity: It might inhibit bacterial enzymes by mimicking the structure of natural substrates.

Anticancer Activity: It could interfere with cell division or signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s closest structural analogs from the evidence include three phenoxy-acetamide derivatives (compounds 30, 31, and 32) synthesized via bromoacetyl bromide-mediated routes. While these analogs differ in substituents (e.g., phenoxy vs. sulfonamido groups), their synthetic methodologies and physicochemical data provide a framework for comparison.

Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Rf | Yield (%) | Optical Activity |

|---|---|---|---|---|---|

| 30 | n-Butyl, 4-butyryl-2-fluorophenoxy | 75 | 0.32 | 82 | None |

| 31 | 2-Methylpropyl-hydroxy, same phenoxy | 84 | 0.28 | 54 | None |

| 32 | Isoleucine methyl ester, same phenoxy | 74 | 0.65 | 51 | [α]²²D = +61.1 |

| Target Compound | N-Benzyl-4-bromobenzenesulfonamido, 2-methylpropyl | N/A | N/A | N/A | Likely none |

- Melting Points: The sulfonamido group in the target compound may increase melting points compared to phenoxy analogs (e.g., 30–32) due to enhanced hydrogen bonding from sulfonamide NH groups.

Structural and Functional Differences

- Solubility: The sulfonamido group may reduce lipophilicity relative to phenoxy analogs, impacting bioavailability.

Research Findings and Implications

- Synthetic Challenges : The bulky N-benzyl-4-bromobenzenesulfonamido group may necessitate optimized coupling conditions (e.g., elevated temperatures or catalysts) to improve yields, as seen in 31 and 32 .

- Characterization : Like 30–32 , the target compound would require ¹H/¹³C-NMR to confirm regiochemistry and purity, with emphasis on sulfonamido NH protons (δ ~10–12 ppm) and bromine-induced deshielding in aromatic regions .

- Biological Relevance: While phenoxy-acetamides are often explored for kinase inhibition, the sulfonamido moiety in the target compound may align with protease or carbonic anhydrase inhibitor scaffolds.

Actividad Biológica

2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide is a sulfonamide derivative with potential applications in medicinal chemistry. This compound is characterized by its unique structural features, which include a sulfonamide functional group, a bromine atom, and a branched alkyl chain. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The molecular formula of 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide is , with a molecular weight of 489.4 g/mol. Its IUPAC name is 2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(2-methylpropyl)acetamide, indicating the presence of both aromatic and aliphatic components in its structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The sulfonamide group can mimic natural substrates, allowing for competitive inhibition of enzyme activity. The presence of the bromine atom may enhance binding affinity through halogen bonding, while the branched alkyl chain can influence the compound's lipophilicity and membrane permeability.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating the antibacterial effects of various sulfonamides found that compounds similar to 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide showed effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis.

| Compound | Activity | Target Enzyme |

|---|---|---|

| 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide | Moderate | Dihydropteroate synthase |

| Sulfanilamide | High | Dihydropteroate synthase |

Anti-inflammatory Properties

Sulfonamide compounds have also been studied for their anti-inflammatory effects. In vitro assays demonstrated that 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases.

Case Studies

-

Case Study on Antibacterial Efficacy :

A comparative study assessed the antibacterial efficacy of various sulfonamide derivatives, including 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment option. -

Case Study on Anti-inflammatory Activity :

In a model of acute inflammation, administration of 2-(N-Benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide resulted in a significant reduction in edema and pain response compared to control groups. This suggests that the compound may modulate inflammatory pathways effectively.

Q & A

Q. What are the recommended synthetic routes for 2-(N-benzyl-4-bromobenzenesulfonamido)-N-(2-methylpropyl)acetamide?

The synthesis typically involves multi-step reactions starting with sulfonylation and amidation. Key steps include:

- Sulfonamide Formation : React 4-bromobenzenesulfonyl chloride with benzylamine in dichloromethane (DCM) under reflux, followed by purification via recrystallization .

- Acetamide Coupling : Use chloroacetamide derivatives and a base (e.g., triethylamine) to facilitate nucleophilic substitution with the intermediate sulfonamide. Reaction progress is monitored via thin-layer chromatography (TLC) .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures high purity (>95%) .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Solvent | Monitoring | Yield* |

|---|---|---|---|---|

| Sulfonylation | 4-Bromobenzenesulfonyl chloride, benzylamine, 0–5°C | DCM | TLC (Rf 0.5) | 70–80% |

| Amidation | Chloroacetamide, triethylamine, reflux | Ethanol | TLC (Rf 0.3) | 60–70% |

*Yields are estimated based on analogous syntheses in .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm sulfonamide (δ 7.8–8.2 ppm for aromatic protons) and acetamide (δ 2.1–2.3 ppm for methyl groups) moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 465.04) .

- Infrared (IR) Spectroscopy : Stretching vibrations for sulfonamide (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .

Q. Table 2: Key Spectral Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | 7.8–8.2 (Ar-H) | 1340–1360 |

| Acetamide (CO) | 2.1–2.3 (CH₃) | 1640–1660 |

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition points (>200°C) .

- pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24h; monitor degradation via HPLC .

- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) for 48h, analyzing changes via NMR .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved during characterization?

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotational barriers in sulfonamides) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., benzyl vs. isobutyl groups) through correlation spectroscopy .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in aromatic regions .

Q. What strategies optimize reaction yields while minimizing byproducts?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps but may require rigorous drying to avoid hydrolysis .

- Catalytic Additives : Add molecular sieves (3Å) to absorb water during sulfonylation, reducing side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 6h under reflux) while maintaining yields >70% .

Q. Table 3: Reaction Optimization Strategies

| Parameter | Standard Conditions | Optimized Approach | Outcome |

|---|---|---|---|

| Solvent | Ethanol | Anhydrous DMF | Yield ↑ 15% |

| Temperature | Reflux (80°C) | Microwave (100°C) | Time ↓ 75% |

| Catalyst | None | Triethylamine (1.2 eq) | Purity ↑ 90% |

Q. How to design biological assays to evaluate enzyme inhibition (e.g., carbonic anhydrase)?

- In Vitro Assay : Use a stopped-flow CO₂ hydration method with recombinant human carbonic anhydrase (hCA II). Monitor activity via pH changes (ΔpH/min) with/without inhibitor .

- Dose-Response Curves : Test concentrations from 1 nM–100 µM to calculate IC₅₀ values. Include acetazolamide as a positive control .

- Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding modes with hCA II’s active site (PDB: 3KS3) .

Q. Table 4: Example Assay Parameters

| Parameter | Details |

|---|---|

| Enzyme | hCA II (0.1 µM) |

| Substrate | CO₂-saturated buffer (pH 7.4) |

| Inhibitor Range | 1 nM–100 µM |

| Detection | pH electrode or fluorescent probe (DNSA) |

Q. How to address discrepancies in biological activity data across studies?

- Reproducibility Checks : Validate assay conditions (e.g., cell line passage number, serum concentration) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity .

- Structural Confirmation : Re-characterize the compound post-assay to confirm integrity (e.g., via HRMS) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess stability in lipid bilayers for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.